molecular formula C8H16Cl3N B12690652 1,1-Bis(2-chloroethyl)pyrrolidinium chloride CAS No. 102584-62-3

1,1-Bis(2-chloroethyl)pyrrolidinium chloride

Cat. No.: B12690652
CAS No.: 102584-62-3
M. Wt: 232.6 g/mol
InChI Key: GATYSSLIAAOHEO-UHFFFAOYSA-M
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Description

1,1-Bis(2-chloroethyl)pyrrolidinium chloride is a chemical compound with the molecular formula C8H16Cl3N. It is a pyrrolidinium salt, which means it contains a pyrrolidine ring with two 2-chloroethyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(2-chloroethyl)pyrrolidinium chloride can be synthesized through the reaction of pyrrolidine with 2-chloroethyl chloride in the presence of a suitable base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atoms by the pyrrolidine nitrogen .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Common methods include recrystallization and distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-chloroethyl)pyrrolidinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce 1,1-bis(2-hydroxyethyl)pyrrolidinium chloride .

Scientific Research Applications

1,1-Bis(2-chloroethyl)pyrrolidinium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrrolidinium-based compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1-Bis(2-chloroethyl)pyrrolidinium chloride involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(2-chloroethyl)pyrrolidine: Similar structure but lacks the pyrrolidinium chloride moiety.

    1,1-Bis(2-chloroethyl)piperidinium chloride: Contains a piperidine ring instead of a pyrrolidine ring.

    1,1-Bis(2-chloroethyl)morpholinium chloride: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

1,1-Bis(2-chloroethyl)pyrrolidinium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

102584-62-3

Molecular Formula

C8H16Cl3N

Molecular Weight

232.6 g/mol

IUPAC Name

1,1-bis(2-chloroethyl)pyrrolidin-1-ium;chloride

InChI

InChI=1S/C8H16Cl2N.ClH/c9-3-7-11(8-4-10)5-1-2-6-11;/h1-8H2;1H/q+1;/p-1

InChI Key

GATYSSLIAAOHEO-UHFFFAOYSA-M

Canonical SMILES

C1CC[N+](C1)(CCCl)CCCl.[Cl-]

Origin of Product

United States

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